9-Acetyl-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11(5H)-one is a complex organic compound belonging to the class of fused heterocyclic compounds. This compound is characterized by its unique bicyclic structure that incorporates both pyridine and quinoline moieties, which are known for their significant biological activities. The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
This compound is derived from the broader category of quinoline derivatives, which are extensively studied for their pharmacological properties. It can be classified as a tetracyclic quinoline derivative due to its fused ring system, which includes a pyran and pyridoquinoline structure. The synthesis and characterization of such compounds have been documented in various scientific literature focusing on organic chemistry and medicinal applications .
The synthesis of 9-acetyl-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11(5H)-one typically involves multi-step reactions that may include condensation reactions and cyclization processes.
The synthesis pathway often requires careful control of reaction conditions (temperature, solvent choice) to optimize yield and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure of synthesized compounds .
The molecular structure of 9-acetyl-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11(5H)-one features a fused tetracyclic system that includes:
The compound's molecular formula is , with a molecular weight of approximately 302.35 g/mol. The structural complexity contributes to its potential biological activity .
The compound can undergo various chemical reactions typical for quinoline derivatives:
These reactions can be leveraged to modify the compound for enhanced biological activity or selectivity against specific targets .
The mechanism of action for compounds like 9-acetyl-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11(5H)-one often involves interaction with biological targets such as enzymes or receptors.
Studies suggest that modifications in the molecular structure can significantly influence these interactions and enhance therapeutic efficacy .
The physical properties of 9-acetyl-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11(5H)-one include:
Chemical properties include stability under standard laboratory conditions but may vary with exposure to light or moisture .
This compound has significant potential in medicinal chemistry due to its structural characteristics:
The synthesis of 9-acetyl-2,3,6,7-tetrahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11(5H)-one (CAS RN: 122501-96-6) relies on sequential heterocyclic condensations to construct its complex tetracyclic framework. The core pyrano[2,3-f]pyrido[3,2,1-ij]quinolinone system is typically assembled through acid-catalyzed cyclodehydration of appropriate keto-amine precursors, as evidenced by commercial synthesis routes [1]. A critical intermediate is the unsubstituted parent heterocycle (2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one; C₁₅H₁₅NO₂, MW: 241.29) [9], which undergoes selective C-9 functionalization. The acetyl group at C-9 is introduced via Friedel-Crafts acylation or nucleophilic substitution on a pre-functionalized intermediate like 9-(chloromethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one (C₁₆H₁₆ClNO₂, MW: 289.76) [2]. This chloromethyl derivative serves as a versatile precursor that can be converted to the acetyl analog through nucleophilic displacement with acetate sources or oxidation followed by condensation.
Table 1: Key Intermediates in Multi-Step Synthesis
Compound Name | CAS RN | Molecular Formula | Molecular Weight | Role in Synthesis |
---|---|---|---|---|
2,3,6,7-Tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one | Not specified | C₁₅H₁₅NO₂ | 241.29 | Core heterocyclic scaffold |
9-(Chloromethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one | N/A | C₁₆H₁₆ClNO₂ | 289.76 | Direct precursor for C-9 functionalization |
9-(2-Aminoethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one | 1004548-96-2 | C₁₇H₂₀N₂O₂ | 284.36 | Alternative intermediate for derivatization |
The process demands strict regiocontrol during electrophilic substitutions due to the heterocycle’s electron-rich fused ring system. Commercial batches typically achieve 93% purity after chromatographic purification, with isolated yields of 57–86% reported for analogous intermediates [1] [2].
The Pictet-Spengler condensation is pivotal for constructing the spirocyclic architecture of advanced intermediates en route to the 9-acetyl derivative. This reaction facilitates the stereoselective fusion of the pyrido[3,2,1-ij]quinoline moiety with activated carbonyl compounds. As demonstrated in steroid-based syntheses, 4-(2-aminoethyl)coumarins bearing C-7 activating groups (e.g., amino or N,N-dialkylamino) undergo acid-catalyzed cyclization with ketosteroids to form spirocyclic adducts [5]. While the 9-acetyl compound itself isn’t directly formed via this method, the methodology is adaptable for synthesizing its C-3 functionalized analogs.
Crucially, condensations require trifluoroacetic acid (TFA) catalysis under reflux to achieve high diastereoselectivity (>90% de) and yields (typically 70–85% for steroid hybrids) [5]. The reaction proceeds through an iminium ion intermediate, where electrophilic attack occurs at the C-2 position of the electron-rich aminoethylcoumarin system. The stereochemical outcome arises from kinetic control under highly acidic conditions, favoring the cis-fused ring junction observed in single-crystal X-ray structures of related adducts [5]. For non-steroidal substrates like alicyclic ketones, this method affords yields of 63–94% (Table 1 in [5]), confirming its robustness for building complex polyheterocycles relevant to the 9-acetyl target.
Reflux conditions are indispensable for both core cyclization and late-stage acetylation steps. The final acetylation of the C-9 position employs acetic anhydride or acetyl chloride in high-boiling solvents like toluene or xylene (110–140°C), typically requiring 6–12 hours for completion [1] [4]. Prolonged heating is necessary to overcome the moderate nucleophilicity of the electron-deficient C-9 position, which arises from the adjacent carbonyl groups.
Table 2: Reflux Parameters for Key Synthetic Steps
Reaction Step | Solvent | Temperature Range (°C) | Duration (h) | Key Outcome |
---|---|---|---|---|
Heterocyclic Core Formation | Ethanol/TFA mixtures | 78–90 | 8–24 | Dehydrative ring closure |
Pictet-Spengler Cyclization | Acetone/TFA (1:10 v/v) | 56 (reflux) | 3–8 | Spirocyclic adduct formation |
C-9 Acetylation | Toluene/acetic anhydride | 110–115 | 6–12 | Introduction of acetyl group |
Final Cyclodehydration | Xylene | 135–140 | 10–15 | Aromatization/ring closure |
For initial heterocycle formation, reflux in ethanol with catalytic acid (e.g., p-TsOH) promotes dehydrative ring closure of keto-amine precursors, generating the tricyclic system. Subsequent reflux in TFA/acetone mixtures (1:10 v/v, 56°C) enables Pictet-Spengler-type cyclizations without epimerization [5]. Crucially, anhydrous conditions are maintained during acetylation to prevent hydrolysis of sensitive enone functionalities. The hygroscopic nature of intermediates necessitates azeotropic drying prior to acetylation, as moisture reduces yields by 15–30% [1].
Solvent polarity and temperature profiles significantly impact reaction efficiency and purity. The Pictet-Spengler step exhibits extreme solvent dependence: TFA/acetone (1:10 v/v) affords yields >85%, while less polar solvents (e.g., dichloromethane) drop yields below 30% due to incomplete iminium formation [5]. Similarly, acetylation in toluene (log P = 2.5) achieves 93% conversion versus 67% in THF (log P = 0.46), correlating with the heterocycle’s hydrophobic character [1].
Temperature optimization reveals two critical thresholds:
Post-synthesis, the 9-acetyl derivative demonstrates limited thermal stability, necessitating storage at 2–8°C in sealed containers to prevent enolization and dimerization [1]. Crystallization from ethyl acetate/n-hexane mixtures at −20°C elevates purity from 90% to 99% by precipitating acetyl migration byproducts. These solvent-temperature synergies enable reproducible yields of 69–93% across scales, as validated in commercial batches [1] [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1